molecular formula C14H8O3S B8380861 2-Acetylnaphtho[2,3-b]thiophene-4,9-dione

2-Acetylnaphtho[2,3-b]thiophene-4,9-dione

Cat. No. B8380861
M. Wt: 256.28 g/mol
InChI Key: AZJPKGXMDKTLMO-UHFFFAOYSA-N
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Patent
US06174913B1

Procedure details

To 4 (1.5 g) in 1,2-dichloroethane (120 mL) were added acetyl chloride (4.3 mL, 55 mmol) and AlCl3 (7.3 g, 55 mmol). The resulting mixture was stirred at 5±2° C. for 4 h and then poured into ice water and acidified with conc. HCl. The organic layer was washed with water, dried over anhydrous MgSO4 and evaporated. CrO3 (0.5 g, 50 mmol) and HOAc (12 mL) were added to the residue. The mixture was stirred at room temperature for 8 h, and then i-PrOH (30 mL) was added, and the resulting solution extracted with CHCl3. The organic layer was washed with saturated NaHCO3, dried over anhydrous MgSO4 and evaporated. Column chromatography (silica gel, CHCl3) gave compounds 5, 6, and 7 in 20, 11, and 9% yields, respectively.
Name
4
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CrO3
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:15]2[CH:14]=[CH:13][S:12][C:11]=2[C:10]([O:16]C)=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[CH:8]2.[C:18](Cl)(=[O:20])[CH3:19].[Al+3].[Cl-].[Cl-].[Cl-].Cl>ClCCCl.CC(O)C.CC(O)=O>[C:18]([C:13]1[S:12][C:11]2[C:10](=[O:16])[C:9]3[C:4]([C:3](=[O:2])[C:15]=2[CH:14]=1)=[CH:5][CH:6]=[CH:7][CH:8]=3)(=[O:20])[CH3:19] |f:2.3.4.5|

Inputs

Step One
Name
4
Quantity
1.5 g
Type
reactant
Smiles
COC1=C2C=CC=CC2=C(C=2SC=CC21)OC
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
7.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
CrO3
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 2) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 5±2° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with CHCl3
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(S1)C(C1=CC=CC=C1C2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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